2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-mesitylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-mesitylbutanamide is a complex organic compound that features a unique structure combining an imidazoquinazoline core with a mesitylbutanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-mesitylbutanamide typically involves multiple steps:
Formation of the Imidazoquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazoquinazoline structure.
Thioether Formation:
Amide Coupling: The final step involves coupling the thioether intermediate with mesitylbutanamide using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can target the carbonyl groups within the imidazoquinazoline core.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions for substitution reactions vary, but typically involve the use of strong acids or bases and appropriate nucleophiles or electrophiles.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways involving phosphatidylinositol 3-kinase and histone deacetylase.
Medicine: Explored as a potential therapeutic agent in cancer treatment due to its dual inhibitory activity.
Industry: Potential use in the development of new pharmaceuticals and chemical probes.
Mechanism of Action
The compound exerts its effects by inhibiting both phosphatidylinositol 3-kinase and histone deacetylase. Phosphatidylinositol 3-kinase is involved in cell growth and survival pathways, while histone deacetylase regulates gene expression through epigenetic modifications. By targeting these enzymes, the compound can disrupt cancer cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydroimidazo[1,2-c]quinazoline derivatives: These compounds share the imidazoquinazoline core and have similar biological activities.
Mesitylbutanamide derivatives: Compounds with the mesitylbutanamide moiety may exhibit similar chemical properties.
Uniqueness
The uniqueness of 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-mesitylbutanamide lies in its dual inhibitory activity, which is not commonly found in other similar compounds. This dual activity makes it a promising candidate for cancer therapy, as it can simultaneously target multiple pathways involved in cancer progression .
Properties
IUPAC Name |
2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2S/c1-7-20(24(31)29-22-16(5)12-15(4)13-17(22)6)33-26-27-19-11-9-8-10-18(19)23-28-21(14(2)3)25(32)30(23)26/h8-14,20-21H,7H2,1-6H3,(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBGPAZNIASCJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=C(C=C1C)C)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.